molecular formula C14H16FNO4 B13122890 (3S,4R)-4-(fluoromethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

(3S,4R)-4-(fluoromethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

Cat. No.: B13122890
M. Wt: 281.28 g/mol
InChI Key: BHNFCXGGUYHREY-NWDGAFQWSA-N
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Description

(3S,4R)-4-(fluoromethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a fluoromethyl group and a phenylmethoxycarbonyl group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(fluoromethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via a nucleophilic substitution reaction using a fluoromethylating agent.

    Attachment of the Phenylmethoxycarbonyl Group: This step involves the protection of the amino group with a phenylmethoxycarbonyl (Cbz) group, typically using benzyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(fluoromethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(3S,4R)-4-(fluoromethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(fluoromethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and hydrophobic interactions, while the phenylmethoxycarbonyl group can enhance the compound’s stability and bioavailability. The pyrrolidine ring provides a rigid framework that can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(chloromethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

    (3S,4R)-4-(bromomethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid: Similar structure but with a bromomethyl group instead of a fluoromethyl group.

Uniqueness

The presence of the fluoromethyl group in (3S,4R)-4-(fluoromethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro- and bromo- counterparts. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H16FNO4

Molecular Weight

281.28 g/mol

IUPAC Name

(3S,4R)-4-(fluoromethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H16FNO4/c15-6-11-7-16(8-12(11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18)/t11-,12+/m0/s1

InChI Key

BHNFCXGGUYHREY-NWDGAFQWSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O)CF

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)CF

Origin of Product

United States

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